1,5-Dibromopentane-d10

Stable Isotope Labeling Quantitative Mass Spectrometry Internal Standard Selection

1,5-Dibromopentane-d10 (CAS 1219802-90-0) is a perdeuterated analog of 1,5-dibromopentane in which all ten hydrogen atoms are replaced by deuterium, yielding a molecular formula of C5D10Br2 and a molecular weight of 240.00 g/mol. It belongs to the class of stable isotope-labeled internal standards used primarily in quantitative mass spectrometry (GC-MS and LC-MS) and NMR applications.

Molecular Formula C5H10Br2
Molecular Weight 240.00 g/mol
Cat. No. B15140215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromopentane-d10
Molecular FormulaC5H10Br2
Molecular Weight240.00 g/mol
Structural Identifiers
SMILESC(CCBr)CCBr
InChIInChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2
InChIKeyIBODDUNKEPPBKW-YXALHFAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dibromopentane-d10: Isotopic Specifications and Analytical Classification for Procurement


1,5-Dibromopentane-d10 (CAS 1219802-90-0) is a perdeuterated analog of 1,5-dibromopentane in which all ten hydrogen atoms are replaced by deuterium, yielding a molecular formula of C5D10Br2 and a molecular weight of 240.00 g/mol . It belongs to the class of stable isotope-labeled internal standards used primarily in quantitative mass spectrometry (GC-MS and LC-MS) and NMR applications . Commercially available product specifications indicate an isotopic enrichment of ≥98 atom % D and chemical purity of ≥98% [1]. As a bifunctional alkylating reagent bearing terminal bromine atoms separated by a perdeuterated pentamethylene chain, this compound serves as both a deuterated internal standard and a building block for synthesizing isotopically labeled derivatives .

Why 1,5-Dibromopentane-d10 Cannot Be Replaced by Non-Deuterated Analogs or Differently Labeled Isomers in Quantitative Workflows


The perdeuterated (d10) labeling of 1,5-Dibromopentane-d10 confers a mass shift of +10 Da relative to the unlabeled analog (1,5-dibromopentane, MW 229.9 g/mol), enabling chromatographic co-elution with the analyte while maintaining baseline mass spectrometric resolution via distinct m/z channels . Unlike partially deuterated variants such as 1,5-dibromopentane-d4 (MW ~234, +4 Da shift) or positional isomers such as 1,4-dibromobutane-d8 (C4 spacer, MW ~224), the d10 perdeuteration provides both maximal isotopic dilution fidelity for multi-reaction monitoring (MRM) quantification and eliminates the potential for hydrogen-deuterium back-exchange artifacts that can compromise accuracy in long-duration analytical runs [1]. Substitution with a non-deuterated internal standard (e.g., 1,2-dibromopentane or 1,5-dibromopentane) fails because it cannot be distinguished from the native analyte by mass, forcing reliance on structurally dissimilar internal standards that exhibit differential extraction efficiency, ionization response, and chromatographic behavior—each introducing quantifiable systematic error that deuterated co-eluting standards are designed to mitigate [2].

Quantitative Differentiation Evidence for 1,5-Dibromopentane-d10 vs. Alternative Internal Standards and Analogs


Isotopic Enrichment: 98 atom % D Specifications vs. Partially Labeled d4 Variant

Commercially sourced 1,5-dibromopentane-d10 is supplied with a verified isotopic enrichment of 98 atom % D, as documented in product certificates of analysis . In contrast, the d4 variant (1,5-dibromopentane-d4, CAS 1219803-90-3) incorporates deuterium at only four positions (the terminal methylene groups), leaving six protium atoms intact . The d10 perdeuteration provides a +10 Da mass shift compared to a +4 Da shift for d4, a 150% greater mass separation from the unlabeled analyte that reduces potential isotopic overlap in complex matrices and improves signal-to-noise discrimination in selected ion monitoring (SIM) mode [1].

Stable Isotope Labeling Quantitative Mass Spectrometry Internal Standard Selection

Chemical Purity Specifications: 98% Minimum vs. Alternative Suppliers and Grades

1,5-Dibromopentane-d10 from established isotope suppliers such as CDN Isotopes and Hoelzel Biotech is specified at ≥98% chemical purity (in addition to 98 atom % D isotopic enrichment) [1]. Alternative sources list purity specifications as low as ≥95% for the same CAS number . This 3 percentage-point differential translates to up to 3% (w/w) of non-target chemical species in the purchased material—impurities that can introduce interfering chromatographic peaks, suppress or enhance analyte ionization via matrix effects, and degrade the linear dynamic range of calibration curves when the internal standard is spiked at fixed concentrations [2].

Chemical Purity Analytical Standard Grade Procurement Quality Metrics

Chain-Length Specificity: C5 Spacer vs. C4 (d8) and C6 (d12) Deuterated Dibromoalkane Internal Standards

For analytes containing a pentamethylene (C5) backbone—such as 1,5-dibromopentane, pentamethylene dibromide derivatives, or compounds synthesized from this scaffold—1,5-dibromopentane-d10 provides structurally identical co-elution that cannot be replicated by chain-length analogs. Specifically, 1,4-dibromobutane-d8 (C4 spacer, MW ~224) and 1,6-dibromohexane-d12 (C6 spacer, MW 256.04) exhibit different chromatographic retention times and differential liquid-liquid or solid-phase extraction recoveries relative to a C5 analyte . Published synthetic protocols demonstrate that 1,5-dibromopentane reacts under distinct conditions (e.g., K2CO3/THF/reflux) alongside 1,2-dibromoethane, 1,3-dibromopropane, and 1,4-dibromobutane as alternative chain-length building blocks—confirming that these analogs are not functionally interchangeable [1].

Spacer Length Specificity Co-elution Optimization Deuterated Internal Standard Selection

Molecular Weight Distinction: 240.00 g/mol for d10 vs. 229.9 g/mol for Unlabeled Compound

The unlabeled compound 1,5-dibromopentane (CAS 111-24-0) has a molecular weight of 229.9 g/mol, whereas 1,5-dibromopentane-d10 (CAS 1219802-90-0) has a molecular weight of 240.00 g/mol, representing a +10.1 Da mass increase due to full deuteration of all ten hydrogen atoms . This mass difference ensures complete baseline separation of the internal standard's molecular ion and primary fragment ions from the corresponding analyte ions in unit-resolution mass spectrometers, provided that isotopic enrichment is ≥98 atom % D [1]. In contrast, alternative isotope labels such as carbon-13 labeling on the same backbone would provide only +1 Da per labeled carbon, requiring multiple 13C substitutions and higher synthesis costs to achieve comparable mass separation.

Mass Spectrometry Isotope Dilution Quantitative Analysis

ISO 17034 Certified Reference Material Availability vs. Routine Research-Grade Material

1,5-Dibromopentane-d10 is available in ISO 17034-certified reference material (CRM) grade from certain accredited suppliers, which provides documented metrological traceability and certified purity values with associated uncertainty budgets [1]. This certification level differs from routine research-grade material (≥95% or ≥98% purity without formal certification) by providing a documented chain of traceability to national or international standards, an essential requirement for methods intended to support regulatory submissions (e.g., ANDA, NDA, or environmental monitoring compliance) [2]. The unlabeled analog 1,5-dibromopentane is also available as a CRM, but without isotopic differentiation capability for MS quantification [3].

Certified Reference Material ISO 17034 Analytical Standard Procurement

Optimal Procurement and Application Scenarios for 1,5-Dibromopentane-d10 Based on Quantitative Evidence


Isotope Dilution GC-MS or LC-MS Quantification of 1,5-Dibromopentane and C5-Backbone Analytes in Complex Matrices

When quantifying 1,5-dibromopentane or structurally related C5 dibromoalkanes in biological fluids, environmental samples, or industrial process streams, 1,5-dibromopentane-d10 provides the structurally identical co-eluting internal standard required for accurate isotope dilution analysis. Its +10 Da mass shift relative to the unlabeled analyte eliminates isotopic interference in unit-resolution MS detectors . The 98 atom % D isotopic enrichment ensures that residual unlabeled or partially labeled species do not compromise the lower limit of quantification (LLOQ) . Procurement of ISO 17034-certified material supports method validation for regulatory submissions, whereas research-grade material with ≥98% chemical purity suffices for exploratory studies [1].

Synthesis of Deuterated Heterocycles and Macrocycles via 1,5-Dibromopentane-d10 as a Building Block

In organic synthesis workflows where deuterium labeling must be retained in downstream products—such as the preparation of deuterated crown ethers, macrocyclic ligands, or isotopically labeled pharmaceutical intermediates—1,5-dibromopentane-d10 serves as a perdeuterated C5 bifunctional alkylating reagent . Its reactive terminal bromine atoms enable nucleophilic substitution reactions while preserving the deuterium label throughout the pentamethylene backbone. In contrast, partially deuterated d4 variants would introduce protium atoms into the synthetic product, diminishing the overall isotopic enrichment and reducing utility for subsequent mass spectrometric tracking or mechanistic studies . The chemical purity specification (≥98% vs. ≥95%) directly impacts the yield and purity of the final deuterated product, making higher-purity grades preferable for multistep syntheses [1].

Pharmacokinetic and Metabolic Tracing Studies Using Perdeuterated 1,5-Dibromopentane-d10

For in vitro metabolism studies or pharmacokinetic investigations where the brominated C5 moiety must be tracked through metabolic pathways, 1,5-dibromopentane-d10 provides a stable isotope label that is not subject to metabolic hydrogen-deuterium exchange due to its full perdeuteration . Partial deuteration (e.g., d4 labeling of terminal methylene groups only) carries the risk of differential back-exchange rates depending on enzymatic or pH conditions encountered in biological systems, potentially confounding quantitative interpretation . The +10 Da mass shift ensures that the labeled compound and its metabolites can be distinguished from endogenous or unlabeled species without the isotopic overlap issues that can arise with smaller mass shifts in high-background biological matrices [1].

Method Development and Validation for Brominated Disinfection Byproduct Analysis in Environmental Monitoring

1,5-Dibromopentane and related brominated alkanes can occur as disinfection byproducts or industrial contaminants in water and soil matrices . For environmental monitoring methods requiring low detection limits (ppb to ppt range), 1,5-dibromopentane-d10 serves as a surrogate or internal standard that corrects for extraction efficiency, matrix effects, and instrument variability . The chain-length specificity (C5) is critical—1,4-dibromobutane-d8 or 1,6-dibromohexane-d12 would exhibit different partitioning behavior during liquid-liquid extraction with pentane or hexane, introducing systematic bias in reported concentrations that cannot be fully corrected by relative response factors [1]. ISO 17034-certified material supports the defensibility of analytical data in regulatory compliance contexts.

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